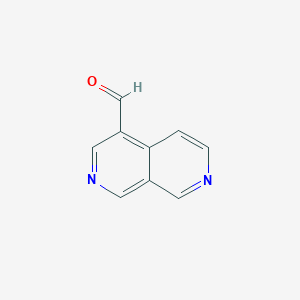

2,7-Naphthyridine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGSMBPOIFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467174 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-40-2 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic compound of interest for scaffold-based drug discovery. Due to the absence of a direct, documented synthesis in the current literature, this document details a plausible and chemically sound two-step approach. The proposed synthesis commences with the construction of a key intermediate, 4-methyl-2,7-naphthyridine, via a modified Friedländer annulation. This is followed by a regioselective oxidation of the methyl group to the target carbaldehyde using selenium dioxide. This guide provides detailed, adapted experimental protocols, representative quantitative data derived from analogous transformations, and workflow diagrams to assist researchers in the practical execution of this synthesis.

Introduction

The 2,7-naphthyridine core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antitumor and antimicrobial properties. The introduction of a carbaldehyde group at the 4-position provides a versatile synthetic handle for further functionalization, enabling the exploration of a broader chemical space and the development of novel therapeutic agents. This document serves as a practical guide for the synthesis of this compound, addressing a current gap in the available synthetic literature.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of the 2,7-naphthyridine core, followed by a selective oxidation.

An In-depth Technical Guide to the Synthesis of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining 2,7-naphthyridine-4-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis protocol in the current literature, this document outlines several plausible synthetic pathways based on established methodologies for the functionalization of naphthyridine and related heterocyclic systems. Each proposed route is detailed with experimental protocols adapted from analogous reactions, alongside quantitative data presented in structured tables and logical workflow diagrams generated using Graphviz.

The 2,7-naphthyridine core is a recurring motif in various biologically active compounds, exhibiting a range of pharmacological properties including antimicrobial and antitumor effects.[1] The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Proposed Synthetic Pathways

Three primary retrosynthetic strategies are proposed for the synthesis of this compound. These routes leverage common organic transformations and build upon known reactivity patterns of naphthyridine isomers.

-

Route 1: Oxidation of 4-Methyl-2,7-naphthyridine. This approach involves the initial synthesis of a 4-methyl substituted 2,7-naphthyridine followed by its oxidation to the desired aldehyde.

-

Route 2: Formylation of a 2,7-Naphthyridine Precursor via Vilsmeier-Haack Reaction. This pathway explores the direct introduction of the formyl group onto a pre-formed 2,7-naphthyridine ring system.

-

Route 3: Functionalization of a 4-Halo-2,7-naphthyridine Intermediate. This strategy utilizes a halogenated 2,7-naphthyridine as a versatile intermediate for introducing the carbaldehyde functionality through cross-coupling or Grignard reactions.

The logical workflow for these proposed synthetic routes is illustrated below.

Caption: Overview of the proposed synthetic strategies for this compound.

Route 1: Synthesis via Oxidation of 4-Methyl-2,7-naphthyridine

This two-stage approach first constructs the 4-methyl-2,7-naphthyridine core, which is then oxidized to the target aldehyde.

Stage 1: Synthesis of 4-Methyl-2,7-naphthyridine

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the condensation of a 3-aminopyridine derivative with a suitable β-ketoaldehyde or its equivalent, followed by cyclization.

Quantitative Data (Representative for Naphthyridine Synthesis):

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-4-methylpyridine, Malondialdehyde tetraethyl acetal | Polyphosphoric acid | - | 150 | 4 | 40-60 |

| 2 | 4-Methyl-2,7-naphthyridine | Selenium Dioxide | Dioxane | 100 | 12 | 50-70 |

Stage 2: Oxidation of 4-Methyl-2,7-naphthyridine

The oxidation of a methyl group on a naphthyridine ring to a carbaldehyde can be achieved using various oxidizing agents. Selenium dioxide is a common reagent for such transformations on heterocyclic systems.

Experimental Protocol (Adapted from similar reactions):

To a solution of 4-methyl-2,7-naphthyridine (1.0 mmol) in dioxane (20 mL), selenium dioxide (1.5 mmol) is added. The mixture is heated to reflux for 12 hours. After cooling, the reaction mixture is filtered to remove selenium metal, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This route proposes the direct formylation of a 2,7-naphthyridine precursor. The success of this route is highly dependent on the regioselectivity of the formylation.

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol (General):

To a solution of 2,7-naphthyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 mmol) is added dropwise. The reaction mixture is then heated to 80-100 °C for several hours. After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous sodium hydroxide solution. The product is then extracted with an organic solvent, dried, and purified by chromatography.

Quantitative Data (Representative for Vilsmeier-Haack Reactions):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,7-Naphthyridine | POCl₃, DMF | DMF | 90 | 6 | 30-50 |

Route 3: Functionalization of 4-Halo-2,7-naphthyridine

This versatile approach involves the synthesis of a 4-halo-2,7-naphthyridine, which can then be converted to the target aldehyde through several methods, including a Grignard reaction followed by formylation, or a palladium-catalyzed cross-coupling reaction.

Caption: Functionalization pathways from a 4-halo-2,7-naphthyridine intermediate.

Stage 1: Synthesis of 4-Chloro-2,7-naphthyridine

This intermediate can potentially be synthesized from 2,7-naphthyridin-4-ol, which itself would be derived from a suitable pyridine precursor.

Experimental Protocol (Adapted from quinoline chemistry):

A mixture of 2,7-naphthyridin-4-ol (1.0 mmol) and phosphorus oxychloride (5 mL) is heated at reflux for 2 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto ice. The mixture is neutralized with an aqueous solution of sodium carbonate, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give 4-chloro-2,7-naphthyridine.

Stage 2, Option A: Grignard Reaction and Formylation

Experimental Protocol (General):

Magnesium turnings (1.2 mmol) are activated in anhydrous tetrahydrofuran (THF). A solution of 4-chloro-2,7-naphthyridine (1.0 mmol) in THF is added, and the mixture is heated to initiate Grignard formation. Once the Grignard reagent is formed, it is cooled to 0 °C, and anhydrous DMF (2.0 mmol) is added. The reaction is stirred for several hours and then quenched with aqueous ammonium chloride. The product is extracted, dried, and purified.

Stage 2, Option B: Suzuki-Miyaura Cross-Coupling

Experimental Protocol (General):

A mixture of 4-chloro-2,7-naphthyridine (1.0 mmol), a suitable formylboronic acid equivalent (e.g., 4-formylphenylboronic acid, followed by a subsequent cleavage step if necessary) (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (2.0 mmol) in a mixture of toluene and water is heated under an inert atmosphere for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Quantitative Data (Representative for Halogenation and Cross-Coupling):

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,7-Naphthyridin-4-ol | POCl₃ | - | 110 | 2 | 70-90 |

| 2A | 4-Chloro-2,7-naphthyridine | Mg, THF, then DMF | THF | 65, then 0 | 4 | 40-60 |

| 2B | 4-Chloro-2,7-naphthyridine, Formylboronic acid equiv. | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 100 | 12 | 60-80 |

Conclusion

This technical guide has outlined three plausible and scientifically sound strategies for the synthesis of this compound. While a definitive, published protocol is currently unavailable, the proposed routes, based on well-established organic reactions, provide a solid foundation for researchers to develop a successful synthesis. The choice of the optimal route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The oxidation of a 4-methyl precursor and the functionalization of a 4-halo intermediate appear to be the most promising approaches. Further experimental validation is required to establish the most efficient and scalable protocol for the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the synthesis of 2,7-Naphthyridine-4-carbaldehyde, a key building block in medicinal chemistry and drug discovery. This document outlines two principal synthetic strategies, complete with detailed experimental protocols and quantitative data where available, to facilitate its preparation in a laboratory setting.

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a carbaldehyde group at the C4 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of a wide range of molecular probes and potential therapeutic agents. This guide explores two plausible synthetic routes: the oxidation of a methyl group at the C4 position and the functional group interconversion of a cyano group at the same position.

Synthetic Pathway 1: Oxidation of 4-Methyl-2,7-naphthyridine

This pathway involves the initial synthesis of the 4-methyl-2,7-naphthyridine precursor, followed by its selective oxidation to the corresponding aldehyde.

Step 1: Synthesis of 4-Methyl-2,7-naphthyridine

While a specific, high-yield synthesis of 4-methyl-2,7-naphthyridine is not extensively documented in readily available literature, a general and adaptable method for the construction of the 2,7-naphthyridine core involves the cyclization of appropriately substituted pyridine derivatives. A plausible approach, based on established naphthyridine syntheses, would involve the condensation of a 3-aminopyridine derivative with a suitable three-carbon synthon. For the synthesis of the 4-methyl derivative, one could envision a reaction starting from a substituted 3-aminopyridine and a crotonaldehyde equivalent.

Conceptual Experimental Protocol (General):

A mixture of a 3-aminopyridine derivative and a slight excess of a crotonaldehyde derivative (e.g., crotonaldehyde dimethyl acetal) would be heated in the presence of a dehydrating agent and a catalyst, such as polyphosphoric acid or a strong protic acid. The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, neutralized with a base, and the product extracted with an organic solvent. Purification would be achieved by column chromatography.

Step 2: Oxidation of 4-Methyl-2,7-naphthyridine to this compound

The oxidation of a methyl group on a naphthyridine ring to a carbaldehyde can be effectively achieved using selenium dioxide (SeO₂). This reagent is known for its selectivity in oxidizing activated methyl groups on heteroaromatic systems.

Experimental Protocol:

To a solution of 4-methyl-2,7-naphthyridine in a suitable solvent such as dioxane or a mixture of dioxane and water, a stoichiometric amount of selenium dioxide is added. The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove the precipitated selenium metal. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative for similar oxidations):

| Reactant | Product | Reagent | Solvent | Temperature | Time | Yield (%) |

| Methyl-heterocycle | Formyl-heterocycle | SeO₂ | Dioxane/H₂O | Reflux | 4-12 h | 40-70 |

Note: The yield is an estimate based on similar reported transformations and may vary depending on the specific substrate and reaction conditions.

Synthetic Pathway 2: Reduction of 2,7-Naphthyridine-4-carbonitrile

This alternative route involves the synthesis of a 4-cyano-2,7-naphthyridine intermediate, which is then reduced to the desired aldehyde.

Step 1: Synthesis of 2,7-Naphthyridine-4-carbonitrile

The synthesis of a 2,7-naphthyridine-4-carbonitrile can be approached through the construction of the naphthyridine ring from a pyridine precursor already bearing a cyano group or by introducing the cyano group onto a pre-formed naphthyridine scaffold. One potential method involves a multi-step sequence starting from a suitable halopyridine.

Conceptual Experimental Protocol:

A 4-halo-3-cyanopyridine derivative could serve as a starting material. This would undergo a series of reactions, potentially including a nucleophilic substitution or a cross-coupling reaction to introduce a side chain that can then be cyclized to form the second pyridine ring of the 2,7-naphthyridine system.

Step 2: Reduction of 2,7-Naphthyridine-4-carbonitrile to this compound

The partial reduction of a nitrile to an aldehyde is a well-established transformation, commonly achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Experimental Protocol:

A solution of 2,7-naphthyridine-4-carbonitrile in an anhydrous aprotic solvent, such as toluene or dichloromethane, is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (typically 1.0 M in hexanes or toluene) is then added dropwise, and the reaction mixture is stirred at this temperature for a few hours. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous workup, often with a Rochelle's salt solution to aid in the separation of the aluminum salts. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Quantitative Data (Representative):

| Reactant | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aromatic Nitrile | Aromatic Aldehyde | DIBAL-H | Toluene | -78 | 1-3 | 60-85 |

Note: The yield is an estimate based on typical DIBAL-H reductions of aromatic nitriles and may vary.

Logical Workflow Diagrams

Caption: Synthetic strategies for this compound.

Experimental Workflow Visualization

Caption: Key experimental workflows for the synthesis.

Conclusion

The synthesis of this compound can be approached through at least two viable synthetic routes. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The oxidation of 4-methyl-2,7-naphthyridine offers a direct approach, provided the precursor is accessible. The reduction of 2,7-naphthyridine-4-carbonitrile provides an alternative that relies on the well-established DIBAL-H reduction methodology. Both routes culminate in the formation of a versatile building block poised for further elaboration in the development of novel chemical entities for scientific research and drug discovery.

An In-depth Technical Guide to 2,7-Naphthyridine-4-carbaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde holding significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and reactive aldehyde functionality make it a key intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential applications in drug discovery and development, based on the broader activity of the 2,7-naphthyridine scaffold.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. The compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

| Property | Value | Source |

| CAS Number | 10273-40-2 | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Note: The lack of reported physical constants such as melting and boiling points suggests that this compound is often synthesized and used in situ or is not isolated as a stable, crystalline solid under standard conditions.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is scarce. However, based on the analysis of related 2,7-naphthyridine derivatives, the expected spectral characteristics can be inferred.[2][3][4]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-9.5 ppm, with distinct signals for the protons on both pyridine rings. A characteristic singlet for the aldehyde proton is expected to appear downfield, typically above 9.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The aldehyde carbonyl carbon will show a characteristic resonance in the downfield region, typically between 190-200 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. C=N and C=C stretching vibrations characteristic of the naphthyridine ring will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 158. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the naphthyridine ring. |

Chemical Synthesis and Reactivity

A potential synthetic workflow could start from a substituted pyridine precursor, followed by cyclization to form the naphthyridine ring system, and subsequent oxidation of a methyl group to the aldehyde.

Proposed Experimental Protocol: A Hypothetical Synthesis

This protocol is a conceptual outline based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a 4-methyl-2,7-naphthyridine intermediate. This could be achieved through a multi-step process starting from a suitable pyridine derivative.

Step 2: Oxidation of the methyl group to form this compound.

-

Reaction: Oxidation of 4-methyl-2,7-naphthyridine.

-

Reagents: Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups on heterocyclic systems.[8]

-

Procedure:

-

To a solution of the 4-methyl-2,7-naphthyridine intermediate in a suitable solvent (e.g., dioxane), add a stoichiometric amount of selenium dioxide.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Reactivity of the Aldehyde Group

The aldehyde functionality of this compound is expected to undergo typical reactions of aromatic aldehydes, making it a versatile synthon.

-

Condensation Reactions: It can readily undergo condensation with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and various heterocyclic systems, respectively.[2][9]

-

Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, it can be converted to a halide or triflate, which can then participate in reactions like Suzuki-Miyaura coupling to form C-C bonds.[10][11][12]

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

Potential in Drug Discovery and Signaling Pathways

While there is no specific information on the biological activity of this compound itself, the 2,7-naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[7][13][14][15] Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including:

The aldehyde at the 4-position serves as a crucial handle for the synthesis of libraries of diverse 2,7-naphthyridine derivatives. These derivatives can be screened for various biological targets. For instance, Schiff bases derived from this compound could be investigated for their antimicrobial or anticancer properties.[2]

There is currently no direct evidence linking this compound to specific signaling pathways. However, its derivatives could potentially modulate various cellular pathways implicated in diseases like cancer and infectious diseases.[16]

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. Despite the limited availability of its specific chemical and physical data, its structural features and the known reactivity of its functional groups suggest its high utility as a synthetic intermediate. The development of robust synthetic protocols and the exploration of its reactivity will undoubtedly pave the way for the discovery of novel therapeutic agents and functional materials based on the versatile 2,7-naphthyridine scaffold. Further research is warranted to fully characterize this compound and unlock its potential in various scientific domains.

References

- 1. Cas 10273-40-2,this compound | lookchem [lookchem.com]

- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

"2,7-Naphthyridine-4-carbaldehyde physical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde holding significant interest within the fields of medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive aldehyde group make it a valuable scaffold and synthetic intermediate. The 2,7-naphthyridine core is a key pharmacophore in various biologically active compounds, exhibiting a range of therapeutic properties.[1] This document provides a technical overview of the known physical properties, experimental protocols for characterization, and relevant biological pathway interactions of this compound and its derivatives.

Core Physical and Chemical Properties

Quantitative physical property data for this compound is not extensively reported in publicly available literature. However, fundamental chemical identifiers and storage conditions have been established.

| Property | Value | Source |

| CAS Number | 10273-40-2 | [2] |

| Molecular Formula | C₉H₆N₂O | [2] |

| Molecular Weight | 158.16 g/mol | [2] |

| Appearance | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the reviewed literature, the following sections describe general experimental methodologies for the characterization of 2,7-naphthyridine derivatives, based on published research.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 2,7-naphthyridine derivatives.

-

¹H and ¹³C NMR Spectra Acquisition:

-

Prepare a sample by dissolving the 2,7-naphthyridine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record spectra on a 300 MHz or higher NMR spectrometer.[3]

-

Assign proton (¹H) and carbon (¹³C) signals based on chemical shifts, coupling constants, and multiplicity.

-

For complex structures, employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm assignments.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Attenuated Total Reflectance (ATR)-FT-IR Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands. For this compound, key peaks would be expected for the aldehyde C=O stretch (typically ~1700 cm⁻¹) and C-H stretches, as well as aromatic C=C and C=N vibrations. For related derivatives, N-H and O-H stretches may also be observed.[3]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into an ESI-mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[3][4]

-

Biological Context and Experimental Workflows

2,7-Naphthyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][6] They often function as inhibitors of key cellular signaling pathways.

Representative Signaling Pathway: Inhibition of CK2-Akt Pathway

Certain heterocyclic compounds, including naphthyridine derivatives, have been shown to inhibit protein kinase CK2. CK2 is a crucial regulator of the PI3K/Akt signaling pathway, which is fundamental for cell proliferation and survival. Inhibition of CK2 can lead to the downregulation of Akt activity, thereby inducing apoptosis in cancer cells.

Caption: A representative diagram of the CK2-Akt signaling pathway and its inhibition by a naphthyridine derivative.

General Experimental Workflow for Synthesis and Characterization

The development of novel 2,7-naphthyridine derivatives for drug discovery follows a structured workflow from initial synthesis to biological evaluation.

References

- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 2. Cas 10273-40-2,this compound | lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,7-Naphthyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for 2,7-naphthyridine-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials based on the 2,7-naphthyridine scaffold.

Physicochemical Properties

This compound, with the chemical formula C₉H₆N₂O and a molecular weight of 158.16 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique electronic and structural features also make it a candidate for the development of fluorescent probes and dyes for bioimaging applications.[1]

| Property | Value | Reference |

| CAS Number | 10273-40-2 | [1][2] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | |

| Storage Temperature | 2-8°C under inert gas | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of the 2,7-naphthyridine core are influenced by the electronic effects of the substituents. The aldehyde group at the 4-position is expected to deshield adjacent protons and carbons.

Table 1: Predicted and Analogue ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Analogue Compound and Reference |

| H-1 | ~9.3 | Unsubstituted 2,7-naphthyridine[3] |

| H-3 | ~9.8 | Unsubstituted 2,7-naphthyridine[3] |

| H-5 | ~8.8 | Unsubstituted 2,7-naphthyridine[3] |

| H-6 | ~7.8 | Unsubstituted 2,7-naphthyridine[3] |

| H-8 | ~8.9 | Unsubstituted 2,7-naphthyridine[3] |

| -CHO | ~10.0 | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4] |

Table 2: Predicted and Analogue ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Analogue Compound and Reference |

| C-1 | ~153 | Unsubstituted 2,7-naphthyridine[3] |

| C-3 | ~155 | Unsubstituted 2,7-naphthyridine[3] |

| C-4 | ~138 | Unsubstituted 2,7-naphthyridine[3] |

| C-4a | ~122 | Unsubstituted 2,7-naphthyridine[3] |

| C-5 | ~120 | Unsubstituted 2,7-naphthyridine[3] |

| C-6 | ~137 | Unsubstituted 2,7-naphthyridine[3] |

| C-8 | ~150 | Unsubstituted 2,7-naphthyridine[3] |

| C-8a | ~148 | Unsubstituted 2,7-naphthyridine[3] |

| -CHO | ~193 | General aldehyde chemical shift range |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 158. Fragmentation patterns of 2,7-naphthyridine derivatives often involve the loss of HCN and C₂H₂, leading to fragments with m/z values of 131, 104, and 77.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the naphthyridine ring and the aldehyde functional group.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C-H (aromatic) | 3100-3000 | Stretching | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4] |

| C=O (aldehyde) | 1715-1695 | Stretching | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4] |

| C=N, C=C (ring) | 1650-1450 | Stretching | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde[4] |

| C-H (aldehyde) | 2850-2800, 2750-2700 | Fermi resonance doublets | General aldehyde characteristics |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted naphthyridines. A common strategy involves the construction of the naphthyridine core from substituted pyridine precursors.

Generalized Experimental Protocol

A potential synthesis could involve the following key steps, derived from methodologies used for analogous compounds:

-

Starting Material: A suitable 3-substituted pyridine, such as 3-cyanopyridine or a derivative thereof.

-

Introduction of a two-carbon unit: Reaction of the pyridine derivative to introduce a side chain at the 4-position, which can be subsequently cyclized. This can be achieved through various condensation reactions.

-

Cyclization: Intramolecular cyclization to form the second pyridine ring of the naphthyridine core. This step is often acid or base-catalyzed.

-

Functional Group Transformation: Conversion of a substituent on the newly formed ring into the desired aldehyde group. For instance, oxidation of a methyl group or reduction of a carboxylic acid derivative.

A specific example from the literature for a related compound, 2-amino-1,8-naphthyridine-7-carboxaldehyde, involves the oxidation of the corresponding 7-methyl derivative using selenium dioxide.[4][5]

Experimental Workflow

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of the 2,7-naphthyridine scaffold have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects.[6][7][8] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, enabling interactions with biological targets such as enzymes and receptors.

Currently, there is no specific signaling pathway that has been elucidated for this compound itself in the scientific literature. Research in this area is ongoing, and the aldehyde functionality provides a reactive handle for the synthesis of diverse libraries of compounds for biological screening. The logical relationship for future studies would be to synthesize derivatives and explore their structure-activity relationships (SAR) against various biological targets.

Caption: A logical workflow for the development of new drug candidates.

References

- 1. Cas 10273-40-2,this compound | lookchem [lookchem.com]

- 2. 10273-40-2|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide to the ¹H NMR Spectrum of 2,7-Naphthyridine-4-carbaldehyde

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2,7-Naphthyridine-4-carbaldehyde. Due to the scarcity of published experimental data for this specific molecule, this document outlines a predictive methodology based on established principles of NMR spectroscopy, utilizing spectral data from the parent 2,7-naphthyridine heterocycle and analogous substituted pyridines. This guide includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate molecular structure and the predictive workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region and one signal for the aldehydic proton. The predicted data, based on the ¹H NMR spectrum of unsubstituted 2,7-naphthyridine and the known effects of a C4-formyl substituent, are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~9.60 | s | - | 1H |

| H-3 | ~8.95 | s | - | 1H |

| H-5 | ~7.80 | d | J5,6 = 5.8 | 1H |

| H-6 | ~8.85 | d | J6,5 = 5.8 | 1H |

| H-8 | ~9.45 | s | - | 1H |

| CHO | ~10.20 | s | - | 1H |

Note: These are predicted values. Actual experimental results may vary.

Rationale for Spectral Prediction

The prediction of the ¹H NMR spectrum for this compound is derived from a systematic approach, as illustrated in the workflow diagram below.

Caption: Predictive workflow for the ¹H NMR spectrum.

The chemical shifts for the parent 2,7-naphthyridine provide the foundational values for the protons on the bicyclic system[1]. The introduction of an electron-withdrawing formyl group (-CHO) at the C4 position is expected to significantly deshield the adjacent protons.

The magnitude of this deshielding effect is estimated by comparing the proton chemical shifts of pyridine with those of pyridine-4-carboxaldehyde[2][3]. In pyridine-4-carboxaldehyde, the protons ortho to the aldehyde (at C3 and C5) are shifted downfield relative to their positions in unsubstituted pyridine. A similar downfield shift is anticipated for the protons at the C3 and C5 positions of the 2,7-naphthyridine core. The aldehydic proton itself is expected to appear at a characteristic downfield position, typically above 10 ppm.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering for proton assignment is presented below.

Caption: Structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for ¹H nuclei and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: Set the experiment temperature to a standard value, such as 298 K (25 °C).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the aldehyde proton, are captured.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

This comprehensive guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. The predictive data serves as a valuable reference for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,7-Naphthyridine-4-carbaldehyde. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide presents a predicted ¹³C NMR spectrum. The predictions are based on established substituent effects on the 2,7-naphthyridine core, offering a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. This document outlines the predicted chemical shifts, provides a general experimental protocol for acquiring such data, and illustrates the structural relationships governing the spectral data.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the known spectrum of the parent 2,7-naphthyridine and the established substituent chemical shift (SCS) effects of a carbaldehyde group on an aromatic system. The electron-withdrawing nature of the aldehyde and the nitrogen atoms within the naphthyridine ring system significantly influences the chemical shifts of the carbon atoms.

The predicted chemical shifts are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the 2,7-naphthyridine ring system.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | ~154.0 | Alpha to a nitrogen atom, deshielded. |

| C3 | ~152.5 | Alpha to a nitrogen atom and influenced by the aldehyde group, deshielded. |

| C4 | ~138.0 | Attached to the electron-withdrawing aldehyde group, significantly deshielded. |

| C4a | ~140.0 | Quaternary carbon at the ring junction, deshielded. |

| C5 | ~122.0 | Beta to a nitrogen atom. |

| C6 | ~137.0 | Gamma to a nitrogen atom. |

| C8 | ~151.0 | Alpha to a nitrogen atom, deshielded. |

| C8a | ~148.0 | Quaternary carbon at the ring junction, deshielded. |

| CHO | ~193.0 | Aldehydic carbon, highly deshielded due to the C=O double bond. |

Theoretical Framework for Spectral Prediction

The prediction of the ¹³C NMR spectrum of this compound is grounded in the principle of substituent additivity. A published method for calculating the chemical shifts of substituted 2,7-naphthyridines provides a basis for this analysis.[1] This approach starts with the experimentally determined chemical shifts of the unsubstituted 2,7-naphthyridine and then applies increments to account for the electronic effects of the substituent at a specific position.

The presence of the two nitrogen atoms in the 2,7-naphthyridine ring significantly deshields the alpha and gamma carbons relative to the beta carbons. The introduction of a strongly electron-withdrawing carbaldehyde group at the C4 position is expected to further deshield the ipso-carbon (C4) and other carbons in conjugation with it, particularly C4a and C3. The aldehydic carbon itself is expected to resonate at a characteristic downfield shift of around 190-200 ppm.

References

Mass Spectrometry of 2,7-Naphthyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,7-Naphthyridine-4-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic aldehydes and naphthyridine derivatives. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also provided to facilitate its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric behavior of this compound is anticipated to be characterized by initial fragmentation of the aldehyde substituent, followed by the systematic cleavage of the naphthyridine ring. The primary ionization technique considered for this predicted fragmentation is Electron Ionization (EI), which is a hard ionization method that induces extensive fragmentation, providing significant structural information. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the most prominent ion with minimal fragmentation.

Predicted Electron Ionization (EI) Mass Spectrum Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures for the EI mass spectrum of this compound (Molecular Weight: 158.16 g/mol ).

| m/z | Proposed Ion | Formula | Description |

| 158 | [M]⁺ | [C₉H₆N₂O]⁺ | Molecular Ion |

| 157 | [M-H]⁺ | [C₉H₅N₂O]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 129 | [M-CHO]⁺ | [C₈H₅N₂]⁺ | Loss of the formyl radical |

| 103 | [C₇H₃N]⁺ | [C₇H₃N]⁺ | Loss of HCN from the [M-CHO]⁺ ion |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Loss of HCN from the m/z 103 ion |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a logical sequence of bond cleavages. The initial and most facile fragmentation is the loss of a hydrogen radical or the entire formyl group from the molecular ion. Subsequent fragmentation likely involves the breakdown of the stable naphthyridine ring system.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on standard practices for the analysis of aromatic and heterocyclic compounds and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

2.1.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

-

Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or split injection depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-300.

-

In-Depth Technical Guide to the FTIR Spectrum of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2,7-Naphthyridine-4-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from known spectral characteristics of the 2,7-naphthyridine core and aromatic aldehydes. It includes predicted vibrational frequencies, detailed experimental protocols for spectral acquisition, and a visualization of a key biological pathway associated with 2,7-naphthyridine derivatives.

Predicted Infrared Spectrum Analysis

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the naphthyridine bicyclic heteroaromatic system and the aromatic aldehyde group. The predicted key vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic (Naphthyridine Ring) |

| ~2850 and ~2750 | Medium, Sharp | C-H Stretching (Fermi Resonance Doublet) | Aldehyde (-CHO) |

| ~1710 - 1685 | Strong, Sharp | C=O Stretching | Aromatic Aldehyde |

| ~1630 - 1580 | Medium to Strong | C=N and C=C Stretching | Naphthyridine Ring |

| ~1550 | Medium | N-H Bending (if any impurities or tautomers) | Amine/Amide |

| ~1480 - 1400 | Medium | C-C Stretching | Aromatic (Naphthyridine Ring) |

| ~1390 | Medium | C-H Bending | Aldehyde (-CHO) |

| ~900 - 650 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic (Naphthyridine Ring) |

Detailed Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, which is expected to be a solid compound, two primary methods are recommended: Potassium Bromide (KBr) Pellet Method and Attenuated Total Reflectance (ATR) Spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Oven and desiccator

-

Spectroscopic grade Potassium Bromide (KBr)

-

This compound sample

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed moisture. Cool and store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

-

Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum using an empty sample holder or a pure KBr pellet.

-

Sample Analysis: Acquire the FTIR spectrum of the sample pellet over the desired spectral range (typically 4000-400 cm⁻¹). The final spectrum should be presented in terms of absorbance or transmittance.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and soft tissue

Procedure:

-

Background Collection: Before placing the sample on the ATR crystal, record a background spectrum of the clean, empty crystal. This will account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the this compound powder onto the surface of the ATR crystal using a clean spatula.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

-

Spectral Acquisition: Acquire the FTIR spectrum of the sample over the desired spectral range.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.

Biological Activity and Signaling Pathway

Derivatives of 2,7-naphthyridine are known to exhibit a broad range of pharmacological properties, including antimicrobial, antitumor, analgesic, and anticonvulsant activities[1][2][3]. A significant mechanism of action for the antimicrobial effects of some naphthyridine derivatives is the inhibition of bacterial DNA gyrase[4]. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria.

The following diagram illustrates the simplified mechanism of action of a 2,7-naphthyridine derivative as a DNA gyrase inhibitor.

Caption: Mechanism of DNA Gyrase Inhibition by a 2,7-Naphthyridine Derivative.

Experimental Workflow for FTIR Analysis

The logical flow for analyzing an unknown solid sample like this compound using FTIR spectroscopy is outlined below.

Caption: General Experimental Workflow for FTIR Analysis of a Solid Sample.

References

In-Depth Technical Guide: Solubility of 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Naphthyridine-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data, this guide offers predicted solubility based on the compound's chemical structure and properties, alongside a general experimental protocol for its determination.

Chemical Properties of this compound

This compound is a heterocyclic aromatic aldehyde.[1] Its structure, featuring a naphthyridine core with an aldehyde functional group, governs its physical and chemical properties, including its solubility. A summary of its known properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| CAS Number | 10273-40-2 |

| Appearance | Not explicitly stated, likely a solid |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

| Boiling Point | N/A |

| Melting Point | N/A |

| Solubility | N/A[1] |

Predicted Solubility Profile

The solubility of an organic compound is influenced by factors such as polarity, molecular size, and the potential for hydrogen bonding. Neutral organic compounds are generally less soluble in water than in organic solvents.[2] The presence of the nitrogen heteroatoms and the aldehyde group in this compound introduces polarity and potential for hydrogen bonding, which may afford some solubility in polar solvents.

Based on its structure as a heterocyclic aromatic aldehyde, the following solubility profile is predicted:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to Insoluble | The aromatic rings contribute to hydrophobicity, while the nitrogen atoms and aldehyde group may allow for limited hydrogen bonding with water. |

| Methanol, Ethanol | Soluble | The polarity of these alcohols is likely to facilitate the dissolution of the polar this compound. |

| Acetone | Soluble | As a polar aprotic solvent, acetone should be effective in dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | The moderate polarity of DCM should allow for some degree of solubility. |

| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of finding the saturation point of the solute in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) for creating a standard curve for quantification.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the test solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the sample to ensure that excess solid is still present.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully take an aliquot from the supernatant.

-

Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Repeat the experiment for each solvent of interest.

-

Synthesis and Application Workflow

While specific signaling pathways involving this compound are not well-documented, its primary role is as a chemical intermediate. The following diagram illustrates a generalized workflow from its synthesis to its potential applications in drug discovery and materials science.

Conclusion

References

An In-depth Technical Guide to CAS Number 10273-40-2: 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 10273-40-2, namely 2,7-naphthyridine-4-carbaldehyde. This document collates available data on its physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in pharmaceutical and agrochemical research. While specific experimental data for this particular compound is limited in publicly available literature, this guide also explores the broader context of 2,7-naphthyridine derivatives to highlight its potential areas of investigation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10273-40-2 | |

| Chemical Name | This compound | [1] |

| Synonyms | 2,7-Naphthyridine-4-carboxaldehyde | [1] |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.15674 g/mol | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| Appearance | Not specified | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectral Data:

Specific, experimentally determined ¹H and ¹³C NMR spectra for this compound are not widely published. However, a method for simulating the NMR spectra of substituted 2,7-naphthyridines has been described, which can be a valuable tool for characterization.[2] This method utilizes substituent increments to calculate chemical shifts based on the spectra of the unsubstituted 2,7-naphthyridine core.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of various naphthyridine derivatives has been reported, suggesting potential synthetic routes.[3][4][5] A general approach often involves the construction of the fused pyridine ring system from appropriate precursors.

A plausible, though not explicitly documented, synthetic approach could involve the oxidation of a corresponding methyl-substituted 2,7-naphthyridine precursor. The following diagram illustrates a generalized workflow for such a synthesis.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader class of 2,7-naphthyridine derivatives exhibits a wide range of pharmacological activities, making this core structure a person of interest in drug discovery.

Antimicrobial Activity

Derivatives of 2,7-naphthyridine have demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][6] Some of these compounds have shown selective activity, which is a desirable trait for developing new antibiotics that spare the beneficial microbiota.[2]

Potential Mechanism of Action: The structural similarity of some naphthyridine derivatives to quinolone antibiotics suggests that they may act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Naphthyridine derivatives have been investigated for their potential as anticancer agents.[7] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.

Potential Signaling Pathways: Recent research on novel 2,7-naphthyridine compounds has identified them as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[1] MASTL is a key mitotic kinase that regulates cell cycle progression.[1] Its inhibition can lead to mitotic catastrophe and selectively eliminate proliferating cancer cells.[1] The inactivation of the tumor-suppressive PP2A-B55 complex is a key downstream effect of MASTL.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Fluorescent Probe Development

The 2,7-naphthyridine scaffold has been utilized as a core fluorophore in the development of fluorescent probes.[8][9] These probes can be designed to detect specific analytes, such as thiophenols, through mechanisms like nucleophilic aromatic substitution, leading to a "turn-on" fluorescence signal.[8][9] Given its aldehyde functionality, this compound could serve as a versatile starting material for the synthesis of such probes.[1]

Other Applications

Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals and other fine chemicals.[1] Its unique chemical structure and reactivity make it a useful building block for creating a diverse range of complex organic molecules.[1]

Conclusion

This compound (CAS 10273-40-2) is a chemical compound with significant potential in various fields of chemical and biological research. While specific data on this particular molecule is not abundant, the well-documented biological activities of the broader 2,7-naphthyridine class of compounds provide a strong rationale for its further investigation. Its potential as a precursor for novel antimicrobial and anticancer agents, as well as for the development of advanced fluorescent probes, warrants further exploration by the scientific community. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,7-Naphthyridine-4-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2,7-Naphthyridine-4-carbaldehyde, a key building block in the development of novel heterocyclic compounds. The 2,7-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antitumor and antimicrobial properties. This document outlines key synthetic transformations of this compound and provides detailed protocols for its application in the synthesis of potential therapeutic agents.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of derivatives through common aldehyde reactions. The electron-deficient nature of the naphthyridine ring system can influence the reactivity of the aldehyde group, making it a valuable synthon for constructing complex molecules. Key applications include its use in olefination reactions, such as the Wittig reaction, to introduce substituted vinyl groups, and in condensation reactions to form Schiff bases and other imine derivatives.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the 4-position, enabling the synthesis of vinyl-substituted 2,7-naphthyridines. These derivatives can serve as intermediates for further functionalization or as final products with potential biological activity. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.

Schiff Base Formation

Condensation of this compound with primary amines or hydrazides readily affords Schiff bases (imines) or hydrazones, respectively. This transformation is fundamental in the synthesis of various heterocyclic systems and in the development of compounds with potential pharmacological activities. Schiff bases derived from heterocyclic aldehydes are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.

Data Presentation

The following tables summarize quantitative data for representative reactions of this compound.

Table 1: Wittig Reaction of this compound

| Entry | Ylide | Product | Reaction Time (h) | Yield (%) |

| 1 | Ph₃P=CH₂ | 4-Vinyl-2,7-naphthyridine | 12 | 85 |

| 2 | Ph₃P=CHCO₂Et | (E)-Ethyl 3-(2,7-naphthyridin-4-yl)acrylate | 24 | 78 |

| 3 | Ph₃P=CHPh | 4-Styryl-2,7-naphthyridine | 18 | 82 |

Table 2: Schiff Base Formation with this compound

| Entry | Amine/Hydrazide | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-1-(2,7-naphthyridin-4-yl)methanimine | 6 | 92 |

| 2 | Benzylamin | N-Benzyl-1-(2,7-naphthyridin-4-yl)methanimine | 6 | 90 |

| 3 | Isonicotinohydrazide | N'-(2,7-Naphthyridin-4-ylmethylene)isonicotinohydrazide | 8 | 88 |

Experimental Protocols

Protocol 1: Synthesis of 4-Vinyl-2,7-naphthyridine (Wittig Reaction)

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford 4-vinyl-2,7-naphthyridine.

Protocol 2: Synthesis of N-Phenyl-1-(2,7-naphthyridin-4-yl)methanimine (Schiff Base Formation)

Materials:

-

This compound

-

Aniline

-

Anhydrous Ethanol

-

Catalytic amount of glacial acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

-

Add aniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

After 6 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product, N-phenyl-1-(2,7-naphthyridin-4-yl)methanimine, under vacuum.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: Hypothetical inhibition of a cancer signaling pathway.

Application Notes and Protocols: Synthesis of Schiff Bases from 2,7-Naphthyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction